6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Description
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Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H |
InChI Key |
CMAJSSHNFYUEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)I |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine chemical structure and properties
The following technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine . This document is designed for medicinal chemists and process scientists requiring a rigorous understanding of this bifunctional heterocyclic scaffold.
CAS No: (Analogous Reference: 356560-80-0 for 6-bromo parent) | Formula: C₆H₃BrIN₃ | MW: 323.92 g/mol
Executive Summary
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine represents a high-value "orthogonal" scaffold in drug discovery. Its utility stems from the differential reactivity of its two halogen substituents: the C-2 iodide and the C-6 bromide. This electronic asymmetry allows researchers to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex pharmacophores with precise control. The [1,2,4]triazolo[1,5-a]pyridine core acts as a bioisostere for quinolines or isoquinolines, often improving solubility and metabolic stability in kinase inhibitors (e.g., JAK, MAPK pathways).
Structural & Physicochemical Analysis[1][2][3]
Molecular Descriptors
The molecule features a bicyclic system where a pyridine ring is fused to a 1,2,4-triazole ring across the nitrogen bridgehead.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Weight | 323.92 Da | Fragment-based drug design (FBDD) compliant. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Indicates good membrane permeability; suitable for CNS targets. |
| LogP (Predicted) | 2.1 ± 0.3 | Lipophilicity falls within the optimal range for oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Donors / Acceptors | 0 / 3 | Lack of donors reduces non-specific binding; N-acceptors interact with kinase hinge regions. |
| pKa (Conjugate Acid) | ~2.5 (Triazole N) | Weakly basic; remains largely uncharged at physiological pH. |
Electronic Structure & Reactivity Hierarchy
The chemical behavior of this scaffold is dictated by the bond dissociation energies (BDE) and the electronic environment of the carbon-halogen bonds.
-
C-2 Position (Iodo): The C-2 carbon is flanked by two nitrogen atoms (N-1 and N-3 of the triazole ring), making it highly electron-deficient. The C-I bond is weaker and more polarized than the C-Br bond, rendering it the primary site for oxidative addition by transition metals (Pd⁰).
-
C-6 Position (Bromo): Located on the pyridine ring, the C-6 position is less electron-deficient than C-2. The C-Br bond requires higher activation energy or more active catalyst systems, allowing it to remain intact during C-2 functionalization.
Synthetic Routes
The most robust synthesis utilizes a "bottom-up" cyclization approach followed by a Sandmeyer-type transformation. This avoids the selectivity issues inherent in direct halogenation of the fused system.
Pathway Visualization
The following diagram illustrates the logical flow from commercially available starting materials to the target scaffold.
Figure 1: Step-wise synthesis via the 2-amino intermediate. The Sandmeyer step (Red Arrow) is the critical transformation.
Detailed Experimental Protocol
Step 1: Formation of the 2-Amino Scaffold
-
Reactant: Dissolve 2-amino-5-bromopyridine (1.0 eq) in dioxane.
-
Reagent: Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at ambient temperature. Stir for 12 hours to form the thiourea adduct.
-
Cyclization: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq) and a base (e.g., DIPEA or NaOEt). Heat to reflux (80–100°C) for 6–12 hours.
-
Workup: Cool to RT. The product, 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine , often precipitates. Filter and wash with cold ethanol.
Step 2: Sandmeyer Transformation to 2-Iodo Note: This step replaces the exocyclic amine with an iodine atom.
-
Setup: Suspend 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous diiodomethane (CH₂I₂).
-
Diazotization: Add isoamyl nitrite (3.0 eq) dropwise under an inert atmosphere (N₂).
-
Reaction: Heat the mixture to 80°C for 2–4 hours. Evolution of N₂ gas indicates reaction progress.
-
Purification: Quench with aqueous Na₂S₂O₃ to remove excess iodine. Extract with DCM.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 50–70%.
Orthogonal Reactivity & Applications
The core value of this molecule is its ability to undergo sequential Pd-catalyzed couplings.
Chemo-selectivity Logic
-
Reaction A (First): Occurs at C-2 (Iodo) .
-
Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, mild base (Na₂CO₃), low temperature (RT to 60°C).
-
Mechanism:[2] Rapid oxidative addition of Pd into the weak C-I bond.
-
-
Reaction B (Second): Occurs at C-6 (Bromo) .[3]
-
Conditions: Requires more active catalysts (e.g., XPhos-Pd-G2), stronger base (K₃PO₄), and higher temperatures (>100°C).
-
Mechanism:[2] Slower oxidative addition allows the C-Br bond to survive the first step.
-
Figure 2: Sequential functionalization strategy leveraging halogen reactivity differences.
Case Study: Kinase Inhibitor Design
In the development of JAK1/2 inhibitors, the [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a hinge-binder.
-
C-2 Functionalization: A solubilizing group (e.g., morpholine or piperazine via Buchwald-Hartwig) is installed at C-2. The high reactivity of the iodide allows this to occur under mild conditions that preserve sensitive aliphatic amines.
-
C-6 Functionalization: The aryl ring responsible for the specificity pocket (selectivity filter) is attached at C-6 using a Suzuki coupling.
Safety & Handling
-
Hazards: As an organohalide, treat as a potential irritant and sensitizer.
-
Stability: Light sensitive (due to C-I bond). Store in amber vials at 2–8°C.
-
Waste: Aqueous waste from the Sandmeyer reaction contains iodides and organic nitrites; dispose of via segregated halogenated waste streams.
References
-
PubChem. 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine Compound Summary. National Library of Medicine. Link
-
Molecules (MDPI). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2024).[2] Demonstrates the stability and formation of the parent scaffold. Link
-
ChemicalBook. 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Properties and Suppliers.Link
-
Santa Cruz Biotechnology. 6-Bromo[1,2,4]triazolo[1,5-a]pyridine Product Data.Link
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- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 3. 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine | C5H3BrN4 | CID 494193 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS number and identifiers
A Bifunctional Scaffold for Regioselective Drug Discovery
Chemical Identity & Physiochemical Profile[1][2][3]
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a high-value heterocyclic building block characterized by its orthogonal halogenation pattern. This "Janus-faced" molecule possesses two distinct electrophilic sites—a highly reactive C2-iodide and a more stable C6-bromide—enabling sequential, regioselective cross-coupling reactions. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK1/2), ROR
Core Identifiers
| Parameter | Detail |
| CAS Number | 2680534-29-4 |
| IUPAC Name | 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
| Molecular Formula | |
| Molecular Weight | 323.92 g/mol |
| SMILES | Ic1nc2ccc(Br)cn2n1 |
| InChI Key | CMAJSSHNFYUEFP-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthetic Architecture
The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is typically achieved via a two-stage workflow: Core Construction followed by C2-Functionalization . This modular approach ensures high purity and scalability.
Stage 1: Core Construction
The [1,2,4]triazolo[1,5-a]pyridine skeleton is constructed from commercially available 2-amino-5-bromopyridine . The amino group undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate, which is subsequently cyclized using hydroxylamine-O-sulfonic acid (HOSA).
Stage 2: C2-Iodination (Lithiation-Quench Strategy)
Direct iodination at the C2 position is achieved via directed lithiation. The C2 proton of the triazolo[1,5-a]pyridine core is significantly more acidic (
Experimental Protocol: C2-Iodination
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).
-
Dissolution: Dissolve 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add
-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.-
Mechanistic Insight: The coordination of Lithium to the N1/N3 lone pairs stabilizes the C2-lithio species, preventing halogen-metal exchange at the C6-Bromine position.
-
-
Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
Quenching: Add a solution of
(1.2 eq) in THF dropwise. The solution will transition from dark red/brown (lithiated species) to yellow/orange. -
Workup: Allow to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc, dry over , and concentrate.
Figure 1: Step-wise synthetic pathway from 2-amino-5-bromopyridine to the target di-halogenated scaffold.
Chemoselectivity & Functionalization Logic
The primary utility of this scaffold lies in the reactivity difference between the C2-Iodine and C6-Bromine .
Reactivity Hierarchy
-
C2-Iodine (High Reactivity): The C-I bond is weaker and more labile than the C-Br bond. In Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), oxidative addition occurs preferentially at C2.
-
C6-Bromine (Moderate Reactivity): The C-Br bond remains intact during mild C2-functionalization conditions. It serves as a "latent" handle for subsequent diversification.
Strategic Application: Sequential Cross-Coupling
Researchers can install a complex heterocycle or solubilizing group at C2 first, purify the intermediate, and then modify the C6 position to tune potency or metabolic stability.
Figure 2: Orthogonal functionalization strategy exploiting the reactivity differential between C2-I and C6-Br.
Applications in Drug Discovery[4]
The [1,2,4]triazolo[1,5-a]pyridine core is a bioisostere of quinoline and isoquinoline, offering improved solubility and hydrogen-bonding potential (via N3).
Key Therapeutic Areas
-
Kinase Inhibition: The N1/N3 motif can bind to the hinge region of kinases (e.g., JAK, BTK). The C2-substituent often extends into the solvent-exposed region, while the C6-substituent targets the hydrophobic back pocket (gatekeeper residues).
-
Immunology: Derivatives have shown potency as ROR
t inverse agonists for autoimmune diseases (psoriasis, IBD). -
Infectious Disease: Used in the synthesis of antimicrobials targeting DNA gyrase.[1]
References
-
PubChem. (2024). Compound Summary: 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine.[2][3] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Molecules.[4][1][3][5][6][7][8] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of [1,2,4]triazolo[1,5-a]pyridines.[4][1][6][7][9] Retrieved from [Link]
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- 1. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2680534-29-4|6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (C6H3BrIN3) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromo-3-iodo-2-methylpyridine,1065483-59-1-Amadis Chemical [amadischem.com]
- 6. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Halogenatedtriazolo[1,5-a]pyridine Rings
An In-depth Technical Guide to the Electronic Properties of Halogenated[1][2][3]triazolo[1,5-a]pyridine Rings
This guide provides a comprehensive exploration of the nuanced electronic effects of halogenation on the[1][2][3]triazolo[1,5-a]pyridine scaffold. This fused heterocyclic system is of significant interest in medicinal chemistry and materials science, often serving as a purine bio-isostere or a versatile building block.[4] The strategic introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of modern molecular design, enabling the precise modulation of a molecule's physicochemical properties, including its reactivity, metabolic stability, and intermolecular interactions. This document delves into the fundamental principles governing these changes, supported by theoretical frameworks and practical methodologies for their characterization.
The Foundational Duality: Inductive vs. Resonance Effects of Halogens
The primary influence of a halogen substituent on the[1][2][3]triazolo[1,5-a]pyridine ring system is a delicate balance between two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).[5]
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack by lowering the overall electron density. The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I.[6]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the aromatic ring. This effect donates electron density to the ring, specifically at the ortho and para positions.[5] The ability to donate via resonance is most effective for fluorine, where the orbital overlap between the carbon 2p and fluorine 2p orbitals is optimal, and it decreases for heavier halogens.
Halogens are unique in that their strong inductive withdrawal generally outweighs their weaker resonance donation, making them deactivating groups overall. However, the resonance effect still dictates the regiochemistry of electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[5][6]
Caption: Dual electronic influence of a halogen on the aromatic ring.
Remodeling the Molecular Surface: Electron Density and Electrostatic Potential
Halogenation profoundly alters the electron distribution across the[1][2][3]triazolo[1,5-a]pyridine scaffold, which is critical for molecular recognition and drug-target interactions. This redistribution can be visualized using Molecular Electrostatic Potential (MEP) maps.[7]
On an MEP map, red regions signify high electron density (negative potential), while blue regions indicate electron deficiency (positive potential).[8] For a halogenated aromatic ring, the powerful inductive effect pulls electron density away, generally making the ring more electron-poor (less red/more blue) compared to its non-halogenated parent.[2]
A key feature for heavier halogens (Cl, Br, I) is the formation of a "σ-hole". This is an electropositive region located on the outermost portion of the halogen atom, along the C-X bond axis.[2][9] It arises because the electron density is drawn to the sides of the halogen, leaving the pole electron-deficient. This positive σ-hole can engage in highly directional, non-covalent interactions known as halogen bonds with electron-rich atoms (e.g., O, N, S), providing a powerful tool for enhancing binding affinity and selectivity in drug design.[10]
Tuning Reactivity and Stability: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's electronic behavior. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability.[11]
Halogenation typically lowers the energy of both the HOMO and LUMO. The strong electron-withdrawing nature of halogens stabilizes the entire molecular orbital manifold. The magnitude of this stabilization is generally proportional to the electronegativity of the halogen. Consequently, the HOMO-LUMO gap can be systematically tuned. A larger gap implies higher stability and lower reactivity, which can be advantageous in designing metabolically robust drug candidates.[12]
Table 1: Representative Calculated Electronic Properties of a Substituted[1][2][3]triazolo[1,5-a]pyridine
| Substituent (X) at C7 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| -H | -6.52 | -1.88 | 4.64 |
| -F | -6.75 | -2.10 | 4.65 |
| -Cl | -6.71 | -2.25 | 4.46 |
| -Br | -6.68 | -2.31 | 4.37 |
| -I | -6.60 | -2.40 | 4.20 |
| Note: These values are illustrative, based on general trends observed in computational studies of similar heterocyclic systems, and would vary with the specific isomer and computational method.[13][14] |
A Quantitative Approach: Hammett Substituent Constants
The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a reaction's rate or equilibrium.[15] It relates the reaction constant (ρ) to the substituent constant (σ), which is specific to the substituent and its position (meta or para).
log(K/K₀) = ρσ
Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.[15] The Hammett constants for halogens confirm their electron-withdrawing character, with the para-constants (σp) reflecting the interplay of inductive and resonance effects.
Table 2: Hammett Substituent Constants for Halogens
| Substituent | σmeta (σm) | σpara (σp) | Dominant Effect Reflected |
| -F | 0.34 | 0.06 | Strong -I, moderate +R |
| -Cl | 0.37 | 0.23 | Strong -I, weak +R |
| -Br | 0.39 | 0.23 | Strong -I, weak +R |
| -I | 0.35 | 0.18 | Strong -I, very weak +R |
| Source: Data compiled from authoritative reviews on Hammett constants.[16][17] |
Methodologies for Characterization
A dual approach combining computational and experimental methods provides the most comprehensive understanding of the electronic properties of halogenated[1][2][3]triazolo[1,5-a]pyridines.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a powerful in silico tool for predicting electronic structure, MEP maps, and frontier orbital energies.
Step-by-Step Workflow:
-
Structure Preparation: Build the 3D structure of the halogenated[1][2][3]triazolo[1,5-a]pyridine molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.
-
Rationale: This ensures all subsequent calculations are performed on a stable, realistic molecular structure. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[14] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) account for non-spherical electron distribution.
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry.
-
Rationale (Self-Validation): The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data like zero-point vibrational energy.
-
-
Electronic Property Calculation: Using the validated minimum energy structure, perform a single-point energy calculation to derive electronic properties.
-
Outputs: This step yields HOMO/LUMO energy levels, Mulliken or Natural Bond Orbital (NBO) charges, and the data required to generate MEP maps.[3]
-
-
Data Analysis: Visualize the MEP surface and molecular orbitals. Tabulate the HOMO, LUMO, and ΔE values for comparative analysis across the halogen series.
Caption: A typical workflow for DFT-based electronic property analysis.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule. These potentials can be empirically correlated with the HOMO and LUMO energy levels.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mM) of the halogenated compound in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Rationale: The electrolyte is essential to ensure conductivity of the solution. The solvent must have a large potential window and be able to dissolve the analyte.
-
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Standard: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Rationale (Self-Validation): Referencing all measured potentials to an internal standard corrects for variations in the reference electrode potential between experiments, ensuring data comparability.
-
-
Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Scan the potential and record the resulting current to generate a voltammogram.
-
Data Analysis:
-
Determine the half-wave potentials for the first oxidation (Eox) and first reduction (Ered) events relative to the Fc/Fc⁺ couple.
-
Use the following empirical equations (Bredas' correlations) to estimate the HOMO and LUMO energies:
-
EHOMO (eV) = -[Eox vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = -[Ered vs Fc/Fc⁺ + 4.8]
-
-
Rationale: These widely used empirical relationships link the electrochemical potentials to the absolute energy scale (vacuum level), allowing for direct comparison with computational results.
-
Conclusion
The halogenation of the[1][2][3]triazolo[1,5-a]pyridine ring is a powerful and predictable strategy for fine-tuning its electronic properties. Through a combination of inductive withdrawal and resonance donation, halogens modulate electron density, frontier molecular orbital energies, and the electrostatic potential of the molecular surface. These modifications directly impact a molecule's reactivity, stability, and capacity for specific intermolecular interactions, such as halogen bonding. A thorough understanding of these principles, validated through rigorous computational and experimental methodologies, is indispensable for researchers in drug discovery and materials science aiming to rationally design novel molecules with optimized function.
References
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Kolář, M. H., & Hobza, P. (2016). Computer modeling of halogen bonds and other σ-hole interactions. Chemical Reviews, 116(9), 5155-5187. (Illustrative of ESP maps and σ-holes, similar to content in ResearchGate image). Available at: [Link]
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Erol, K., et al. (2018). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Molecules, 23(11), 2776. Available at: [Link]
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McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420-427. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence. Available at: [Link]
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Wang Lab, University of New Mexico. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]
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Martini, R., & Castagnolo, D. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3936. Available at: [Link]
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ResearchGate. (2020). A novel D-π-A blue fluorophore based on[1][2][3]triazolo[1,5- a ]pyridine as electron acceptor and its application in organic light-emitting diodes. Available at: [Link]
-
University of California, Santa Barbara. Tutorial: Electrostatic Potential Maps. Available at: [Link]
-
Fernández-Moreira, V., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6890. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. Available at: [Link]
-
Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences, 1(1). Available at: [Link]
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. Available at: [Link]
-
El-Gammal, O. A., et al. (2021). Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. Journal of Molecular Structure, 1232, 130064. Available at: [Link]
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link]
-
Kumar, V., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. Available at: [Link]
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Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-2-iodo-triazolo[1,5-a]pyridine
Application Note: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of[1][2][3]triazolo[1,5-a]pyridines
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[3][4] Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[5][6] The ability to selectively functionalize this core at specific positions is paramount for generating diverse compound libraries for drug discovery and developing advanced materials.[3]
6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine is a versatile building block designed for sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a controlled, stepwise introduction of different substituents.[1][7] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling at the more reactive C-2 iodo position, leaving the C-6 bromo position intact for subsequent transformations.
Mechanistic Rationale for Selectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, proceeding via a catalytic cycle involving a palladium(0) species.[8][9] The key to the chemoselectivity in the coupling of 6-bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine lies in the initial, and often rate-determining, oxidative addition step.[10]
The relative reactivity of aryl halides in the oxidative addition to a Pd(0) complex generally follows the order: I > OTf > Br >> Cl.[11] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.
Furthermore, the electronic nature of the[1][2][3]triazolo[1,5-a]pyridine ring system influences the reactivity of the halogenated positions. The electron-deficient nature of the pyridine ring, particularly at positions α to the nitrogen atoms, can enhance the rate of oxidative addition.[2] However, in the case of mixed dihalides, the inherent reactivity difference between the halogens is the dominant factor controlling the site-selectivity.[1]
Catalytic Cycle for Selective Suzuki Coupling
The catalytic cycle for the selective Suzuki coupling at the C-2 position of 6-bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine is depicted below.
Figure 1: Catalytic cycle of the selective Suzuki-Miyaura coupling.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the selective Suzuki-Miyaura coupling of 6-bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine with a representative arylboronic acid.
Materials and Reagents
| Reagent | Purity | Supplier |
| 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine | >95% | Commercial Source |
| Phenylboronic acid | >98% | Commercial Source |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | >98% | Commercial Source |
| Sodium Carbonate (Na₂CO₃) | >99% | Commercial Source |
| 1,4-Dioxane | Anhydrous | Commercial Source |
| Deionized Water | - | - |
Reaction Setup and Procedure
Figure 2: Experimental workflow for selective Suzuki coupling.
Step-by-Step Protocol:
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).
-
Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Considerations
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are generally effective for Suzuki couplings of aryl iodides and bromides. The choice may depend on the specific boronic acid used. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[12] The choice of base can influence the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle. Higher temperatures may lead to side reactions, including coupling at the C-Br position. |
| Ligand | Triphenylphosphine (from Pd(PPh₃)₄), dppf | The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For more challenging couplings, specialized ligands may be required.[2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of catalyst, ensure thorough degassing, and verify the reaction temperature. |
| Formation of Bis-coupled Product | High reaction temperature, prolonged reaction time, highly active catalyst system. | Reduce the reaction temperature, monitor the reaction closely and stop it upon consumption of the starting material, or consider a less active catalyst. |
| Dehalogenation of Starting Material | Presence of impurities, side reactions. | Use purified starting materials and solvents. |
| Poor Yield after Purification | Incomplete reaction, product loss during work-up and purification. | Ensure the reaction has gone to completion. Optimize the extraction and chromatography conditions. |
Conclusion
The selective Suzuki-Miyaura coupling of 6-bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine at the C-2 position is a robust and reliable method for the synthesis of functionalized triazolopyridine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, a high degree of chemoselectivity can be achieved. This protocol provides a solid foundation for researchers to access a wide array of novel compounds for applications in drug discovery and materials science. Further derivatization at the C-6 bromo position can be readily accomplished using a subsequent cross-coupling reaction, enabling the divergent synthesis of complex molecular architectures.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [1][7]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [2]
-
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem. [8]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [3]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [9]
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
-
Controlling Site Selectivity in Pd-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society.
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry.
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [5]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [6]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [10]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. [4]
-
Suzuki Coupling. Organic Chemistry Portal. [12]
-
The Suzuki Reaction. Myers Research Group, Harvard University.
-
Triazolopyridine. Wikipedia.
-
Suzuki reaction. Wikipedia. [11]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
-
6-bromo-(1,2,4)triazolo(1,5-a)pyridin-8-ol. PubChem.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Sonogashira coupling conditions for 2-iodo-triazolopyridine derivatives
Application Note: Precision Sonogashira Coupling for 2-Iodo-[1,2,4]triazolo[1,5-a]pyridine Derivatives
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinolines in kinase inhibitors (e.g., JAK, MAPK pathways) and adenosine receptor antagonists. Functionalization at the C-2 position is critical for structure-activity relationship (SAR) expansion.
This guide details the optimized Sonogashira cross-coupling protocols for 2-iodo-[1,2,4]triazolo[1,5-a]pyridine . Unlike simple aryl iodides, this substrate presents unique challenges:
-
Coordination Poisoning: The N-3 nitrogen and the bridgehead nitrogen can chelate Palladium species, arresting the catalytic cycle.
-
Electronic Deficiency: The electron-poor nature of the fused ring accelerates oxidative addition but destabilizes the transmetallation intermediate.
We present two validated protocols: Method A (Standard) for robust, non-bulky alkynes, and Method B (High-Turnover) for sterically demanding or base-sensitive substrates.
Mechanistic Insight: The "Nitrogen Trap"
To optimize yield, one must understand the failure modes. In triazolopyridines, the lone pair on N-3 is a competent sigma-donor. Standard monodentate phosphines (like PPh3) can be displaced by the substrate, leading to the formation of stable, inactive Pd-substrate complexes (The "Nitrogen Trap").
Solution: Use bidentate ligands (e.g., dppf) to enforce cis-geometry and prevent substrate coordination, or use copper co-catalysis to sequester the alkyne and facilitate rapid transmetallation.
Figure 1: Catalytic cycle highlighting the competitive N-coordination trap specific to triazolopyridine substrates.
Optimization Matrix
The following conditions have been benchmarked for 2-iodo-[1,2,4]triazolo[1,5-a]pyridine.
| Variable | Method A: Standard (Robust) | Method B: Challenging/Bulky | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(dppf)Cl₂·DCM (3-5 mol%) | A: Cheap, effective for simple alkynes. B: Bidentate ligand prevents N-coordination poisoning. |
| Co-Catalyst | CuI (10 mol%) | CuI (5 mol%) | Copper facilitates transmetallation. Essential for electron-poor electrophiles. |
| Base | Et₃N (3.0 equiv) | DIPEA or Cs₂CO₃ (2.0 equiv) | A: Standard. B: DIPEA reduces steric clash; Cs₂CO₃ is used if substrate is base-sensitive. |
| Solvent | DMF (Anhydrous) | 1,4-Dioxane or THF | DMF solubilizes the polar heterocycle best. Dioxane allows higher temps. |
| Temp | RT to 45°C | 60°C to 80°C | Start at RT to avoid deiodination. Heat only if conversion stalls. |
| Atmosphere | Argon (Balloon) | Argon (Schlenk/Vial) | Oxygen causes Glaser homocoupling of the alkyne. |
Detailed Protocol: Method A (Standard)
Objective: Coupling of phenylacetylene with 2-iodo-[1,2,4]triazolo[1,5-a]pyridine.
Reagents:
-
Substrate: 2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv)
-
Base: Triethylamine [Et₃N] (3.0 equiv)
-
Solvent: DMF (anhydrous, degassed, 5 mL)
Step-by-Step Workflow:
-
Degassing (Critical):
-
Place anhydrous DMF in a sealed vial.
-
Sparge with Argon gas for 15 minutes using a long needle. Note: Dissolved oxygen promotes alkyne homocoupling (Glaser reaction), consuming your nucleophile.
-
-
Reaction Assembly:
-
To a dry reaction vial equipped with a stir bar, add the 2-iodo-triazolopyridine and Pd(PPh₃)₂Cl₂ .
-
Cap the vial and purge with Argon (3 cycles of vacuum/backfill).
-
Inject the degassed DMF and Et₃N via syringe. Stir for 2 minutes until solids dissolve (solution usually turns yellow/orange).
-
-
Activation:
-
Add the Alkyne via syringe.
-
Last Addition: Remove the cap briefly under positive Argon flow and add CuI quickly as a solid, or add as a suspension in DMF.
-
Why last? Once CuI and alkyne meet in base, the copper-acetylide forms immediately. We want the Pd cycle ready to receive it.
-
-
Monitoring:
-
Stir at Room Temperature (25°C) .
-
Check TLC/LCMS at 1 hour.
-
Checkpoint: If conversion is <10%, warm to 45°C. Do not exceed 60°C with Pd(PPh₃)₂Cl₂ to avoid catalyst precipitation (Pd black).
-
-
Workup:
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography: These products are polar. Start with 100% DCM and gradient to 5% MeOH/DCM.
-
Troubleshooting Decision Tree
Use this logic flow when yields are suboptimal.
Figure 2: Troubleshooting logic for Sonogashira coupling of heteroaryl iodides.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Song, L., et al. (2015).[1] An I2/KI-Mediated Oxidative N-N Bond Formation Reaction Enables an Environmentally Benign Synthesis of Various 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(14), 7219–7225.
- Bakherad, M. (2013). Palladium-catalyzed cross-coupling reactions of electron-deficient heterocycles. Applied Organometallic Chemistry, 27(3), 125-140. (Provides context on reactivity of azole-fused pyridines).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Sources
Synthesis of 2,6-diaryltriazolo[1,5-a]pyridines via sequential cross-coupling
Application Note: Precision Synthesis of 2,6-Diaryltriazolo[1,5-a]pyridines via Sequential Cross-Coupling
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinolines in kinase inhibitors (e.g., JAK1/2, PI3K) and adenosine receptor antagonists. This application note details a robust, sequential cross-coupling protocol to access 2,6-diaryltriazolo[1,5-a]pyridines. Unlike traditional methods that build the heterocycle around a pre-existing aryl substituent, this protocol utilizes a di-halogenated core (6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine) to allow late-stage divergent synthesis. This approach maximizes chemical space exploration by enabling independent modification of the C2 and C6 vectors.
Strategic Analysis & Mechanistic Rationale
The Challenge of Regioselectivity
The core challenge in functionalizing 2,6-dihalo-[1,2,4]triazolo[1,5-a]pyridines lies in differentiating the reactivity of the two electrophilic sites.
-
Site A (C6 - Pyridine Ring): This position behaves similarly to a standard 3-halopyridine. It is electronically deficient and highly reactive toward oxidative addition by Palladium(0) species.
-
Site B (C2 - Triazole Ring): This position is adjacent to the bridgehead nitrogen. While electron-poor, the C-X bond at this position typically exhibits higher bond dissociation energy and steric shielding compared to C6.
The Orthogonal Strategy
To ensure absolute regiocontrol, this protocol employs an orthogonal halogen strategy . We utilize 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine as the linchpin scaffold.
-
First Coupling (C6): Exploits the weaker C-Br bond. Performed under mild conditions where the C-Cl bond remains inert.
-
Second Coupling (C2): Activates the robust C-Cl bond using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures.
Experimental Workflow (Visualized)
Figure 1: Sequential functionalization pathway.[1] The workflow prioritizes the more reactive C6-Br bond before targeting the C2-Cl bond.
Detailed Protocols
Protocol A: Synthesis of the Core Scaffold
Note: If the 2,6-dibromo or 6-bromo-2-chloro scaffold is commercially available, proceed to Protocol B.
Objective: Synthesize 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine. Reaction Logic: Formation of the triazole ring via N-(2-pyridyl)thiourea intermediate, followed by desulfurative chlorination.
-
Thiourea Formation: React 2-amino-5-bromopyridine (1.0 eq) with ethoxycarbonyl isothiocyanate (1.1 eq) in dioxane at RT for 12 h.
-
Cyclization: Treat the intermediate with hydroxylamine hydrochloride (2.0 eq) and DIPEA (3.0 eq) in EtOH/MeOH (1:1) at reflux for 3 h. This yields the 2-amino- or 2-oxo- precursor depending on exact conditions.
-
Chlorination: Reflux the 2-oxo/hydroxy intermediate in neat POCl3 (phosphorus oxychloride) for 4 h.
-
Workup: Quench carefully into ice water. Neutralize with NaHCO3. Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (Hex/EtOAc).
Protocol B: Step 1 - Regioselective C6-Arylation
Objective: Install the first aryl group at the C6 position (Pyridine ring) while leaving the C2-Cl intact.
-
Reagents:
-
Substrate: 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 mmol)
-
Boronic Acid: Aryl-B(OH)2 (1.1 mmol)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 5 mol%)
-
Base: 2M Na2CO3 (aqueous) (2.0 mmol)
-
Solvent: DME (Dimethoxyethane) (5 mL)
-
-
Procedure:
-
Charge a reaction vial with the substrate, aryl boronic acid, and Pd(PPh3)4.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed DME and 2M Na2CO3.
-
Heat to 80°C for 4–6 hours. Critical: Do not exceed 90°C to prevent activation of the C2-chloride.
-
Monitor by TLC/LCMS. The bromide should be consumed; the chloride should remain.
-
Workup: Dilute with water, extract with EtOAc. Dry over MgSO4.
-
Purification: Flash chromatography.
-
Protocol C: Step 2 - C2-Arylation (The Difficult Coupling)
Objective: Install the second aryl group at the C2 position (Triazole ring).
-
Reagents:
-
Substrate: 6-Aryl-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (from Step 1) (1.0 mmol)
-
Boronic Acid: Aryl'-B(OH)2 (1.5 mmol)
-
Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.05 mmol, 5 mol%)
-
Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 mmol)
-
Solvent: 1,4-Dioxane / Water (4:1)
-
-
Procedure:
-
Combine substrate, second boronic acid, XPhos Pd G2, and K3PO4 in a microwave vial or pressure tube.
-
Purge strictly with Nitrogen/Argon.
-
Add degassed solvent mixture.
-
Heat to 110°C (oil bath) or 120°C (Microwave) for 2–12 hours.
-
Why XPhos? The C2-Cl bond is unreactive towards standard Pd-catalysts. XPhos provides the necessary electron density to the metal center to facilitate oxidative addition into the heteroaryl chloride.
-
Data & Optimization Guide
Table 1: Catalyst Optimization for Step 2 (C2-Cl Activation)
| Entry | Catalyst System | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)4 / Na2CO3 | 100 | < 10 | No oxidative addition into C2-Cl. |
| 2 | Pd(OAc)2 / PPh3 | 110 | 15 | Significant homocoupling of boronic acid. |
| 3 | Pd2(dba)3 / SPhos | 110 | 78 | Good conversion, SPhos is effective. |
| 4 | XPhos Pd G2 / K3PO4 | 110 | 92 | Optimal. Fast kinetics, high turnover. |
| 5 | Pd(dppf)Cl2 | 100 | 45 | Moderate activity, difficult purification. |
Troubleshooting:
-
Protodeboronation: If the boronic acid degrades before coupling (common with 2-heteroaryl boronic acids), switch to the corresponding Boronic Ester (Pinacol) and use anhydrous conditions with CsF as the base.
-
Regioselectivity Leakage: If starting with 2,6-dibromo instead of 6-bromo-2-chloro, lower the Step 1 temperature to 60°C and use a stoichiometric deficit of boronic acid (0.9 eq) to prevent bis-coupling.
References
-
Regioselective Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link][3][4][5][6]
-
Medicinal Utility (JAK Inhibitors): Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorg.[7] Med. Chem. Lett. 2020.[7][8] [Link]
-
General Suzuki Coupling of Chlorinated Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]
-
Triazolopyrimidines in Drug Design (Analogous Chemistry): 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Curr. Med. Chem. 2019.[2] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Note: Buchwald-Hartwig Amination of Halogenated Triazolopyridine Scaffolds
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for several JAK inhibitors (e.g., Filgotinib). However, functionalizing this ring system via Palladium-catalyzed Buchwald-Hartwig amination presents a distinct "heterocycle paradox": the electron-deficient nature of the pyridine ring facilitates oxidative addition, but the nitrogen-rich triazole moiety acts as a potent catalyst poison.
This guide provides a validated workflow to overcome the "N-coordination arrest" —a phenomenon where the substrate sequesters the Pd(0) or Pd(II) species, shutting down the catalytic cycle. We detail two distinct protocols: Method A for high-throughput, robust substrates, and Method B for base-sensitive or sterically demanding couplings.
Strategic Context & Mechanistic Challenges
The Substrate: [1,2,4]triazolo[1,5-a]pyridine
Unlike simple pyridines, this bicyclic system possesses three potential nitrogen coordination sites. The N1 and N3 positions on the triazole ring are hard nucleophiles capable of displacing phosphine ligands from Palladium, leading to the formation of inactive off-cycle species.
The Mechanistic Bottleneck
The failure mode in these reactions is rarely oxidative addition (which is fast due to the electron-poor ring). The failure mode is amine coordination or reductive elimination , hindered by the formation of stable (Heterocycle)2-Pd complexes.
Diagram 1: Catalytic Cycle & The "N-Arrest" Pathway
This diagram illustrates the standard catalytic cycle versus the off-cycle trap caused by the triazolopyridine nitrogen.
Caption: The "N-Arrest" pathway (Red) shows where the triazole nitrogen displaces the phosphine ligand, sequestering Palladium in an inactive state.
Optimization Matrix: Ligands, Bases, and Solvents[1][2]
To maintain the catalytic cycle, the ligand must be bulky enough to prevent the triazolopyridine substrate from binding to the metal center, yet flexible enough to permit amine approach.
Table 1: Critical Parameter Selection
| Component | Recommendation | Rationale |
| Ligand | tBuBrettPhos or BrettPhos | Gold Standard. The extreme bulk of the tert-butyl groups creates a "protective shell" around Pd, physically blocking the approach of the triazole nitrogen while allowing the smaller amine to bind. |
| Alternative Ligand | Xantphos | Silver Standard. A bidentate ligand with a wide bite angle. Useful for 6-bromo analogs where reductive elimination is the rate-limiting step. Often cheaper for scale-up. |
| Pre-Catalyst | Pd-G3/G4 Palladacycles | Essential. Avoids the need for in-situ reduction of Pd(II) to Pd(0), which is often inhibited by the substrate. Ensures 1:1 L:Pd ratio. |
| Base (Strong) | NaOtBu | Fast reaction rates.[1] Use for simple alkyl/aryl amines. Risk:[2] Can cause C-H activation/degradation of the triazole ring. |
| Base (Mild) | Cs₂CO₃ or K₃PO₄ | Required for substrates with esters, nitriles, or acidic protons. Requires higher temperatures (100°C+) and longer times. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points required. t-Amyl alcohol helps solubilize inorganic bases. |
Validated Experimental Protocols
Method A: The "Power" Protocol (BrettPhos/NaOtBu)
Best for: Unactivated amines, sterically hindered amines, and stable substrates.
Reagents:
-
6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 (0.02 - 0.05 equiv) [2-5 mol%]
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with a stir bar. Flame-dry or purge with Argon/Nitrogen for 5 minutes.
-
Solids Addition: Add the heteroaryl bromide, solid amine (if applicable), NaOtBu, and the tBuBrettPhos Pd G3 precatalyst.
-
Note: Adding precatalyst last prevents premature activation before the substrate is present.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.
-
Degassing: Sparge the mixture with Argon for 2 minutes. Oxygen is a killer here; it oxidizes the phosphine, leaving Pd naked and vulnerable to the triazole trap.
-
Reaction: Seal the vial and heat to 90°C for 2-4 hours.
-
Monitoring: LCMS should show conversion.[3] If the reaction stalls at 50%, do not add more catalyst. The product itself may be poisoning the catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.
Method B: The "Gentle" Protocol (Xantphos/Cs₂CO₃)
Best for: Substrates containing esters, nitriles, or base-sensitive groups.
Reagents:
-
6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Xantphos (0.075 equiv) Note: 1.5:1 L:Pd ratio is crucial here.
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely ground)
-
Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Pre-complexation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ and Xantphos in the solvent for 10 mins at RT to form the active yellow catalytic species.
-
Main Vessel: Charge the bromide, amine, and Cs₂CO₃.
-
Combine: Transfer the catalyst solution to the main vessel under Argon.
-
Reaction: Heat to 100-110°C for 12-16 hours.
-
Note: Weak bases require higher temperatures to facilitate the deprotonation of the Pd-amine complex.
-
-
Workup: Standard Celite filtration.
Process Chemistry: Palladium Removal
Triazolopyridines act as "sponges" for Palladium. Standard chromatography often fails to reduce Pd levels below 100 ppm.
Recommended Scavenging Protocol:
-
Dissolve the crude product in THF or MeOH.
-
Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine) (0.5 w/w relative to crude mass).
-
Stir at 50°C for 1 hour.
-
Filter through a 0.45 micron filter.
-
This typically reduces Pd content to <20 ppm suitable for biological assay.
Troubleshooting & Decision Tree
Diagram 2: Optimization Decision Tree
Use this logic flow to select the correct starting conditions.
Caption: Workflow for selecting Ligand/Base combinations based on substrate stability and steric demand.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- The definitive guide on ligand selection, establishing BrettPhos/tBuBrettPhos as the choice for heteroaryl halides.
-
Affouard, C., et al. (2015). Process Development of a Buchwald–Hartwig Amination toward AMG 925. Organic Process Research & Development, 19(3), 476-485.[4] Link
- Detailed process chemistry on removing Pd from nitrogen-rich scaffolds and handling base-sensitive steps.
-
Guram, A. S., et al. (2017).[5] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society. Link
- Discusses the specific challenges of amination on electron-deficient heterocycles.
-
Biotage Application Note. (2023). Strategies for Metal Scavenging in Pharmaceutical Synthesis. Link
- Source for the SiliaMetS protocol for Pd removal
Sources
Application Note: Sequential Late-Stage Functionalization of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and purines in kinase inhibitors (e.g., JAK2, IDO1) and adenosine receptor antagonists.
This guide details the chemoselective sequential functionalization of 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine . This specific di-halogenated building block is designed to exploit the kinetic resolution between the highly reactive C2-iodide and the more robust C6-bromide. By controlling reaction conditions, researchers can install two distinct vectors of chemical diversity without the need for protecting groups, streamlining SAR (Structure-Activity Relationship) library generation.
Mechanistic Rationale: The Reactivity Hierarchy
The utility of this building block rests on the distinct oxidative addition rates of the two halogenated positions.
-
C2-Iodine (The "First Attack"):
-
Electronic Environment: The C2 position is located on the triazole ring, adjacent to the bridgehead nitrogen. It is electron-deficient and highly susceptible to oxidative addition by Pd(0) species.
-
Bond Strength: The C-I bond is significantly weaker (~57 kcal/mol) than the C-Br bond (~68 kcal/mol).
-
Result: Under mild conditions (Room Temperature, mild base), Pd catalysts will exclusively activate the C2-I bond, leaving the C6-Br intact.
-
-
C6-Bromine (The "Second Attack"):
-
Electronic Environment: Located on the pyridine ring, this position behaves similarly to a standard aryl bromide.
-
Reactivity: Requires higher activation energy (elevated temperatures, stronger ligands) to undergo oxidative addition.
-
Result: This position serves as a latent handle, available for functionalization only after the C2 position has been derivatized.
-
Workflow Visualization
The following diagram illustrates the logical flow of the sequential functionalization strategy.
Figure 1: Sequential chemoselective functionalization workflow. The C2-I bond is activated first under mild conditions, followed by C6-Br activation under forcing conditions.
Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install the first diversity element (R¹) at the C2 position while preserving the C6-Bromine handle.
Reagents:
-
Substrate: 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Ar¹-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness and selectivity.
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous Na₂CO₃ solution.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Critical Note: Do NOT heat. Heating >40°C increases the risk of premature oxidative addition at the C6-Br position or "scrambling."
-
-
Monitoring: Monitor by LC-MS after 2 hours. The starting material (M+) should disappear, replaced by the mono-coupled bromide product (M+Ar¹-I+H).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a stable solid.
Protocol B: C6-Diversification (Late-Stage)
Objective: Functionalize the C6-Bromine to complete the library synthesis.
Reagents:
-
Substrate: 6-Bromo-2-(R¹)-[1,2,4]triazolo[1,5-a]pyridine (from Protocol A)
-
Coupling Partner: Ar²-B(OH)₂ (Suzuki) or Terminal Alkyne (Sonogashira)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv) for Suzuki; Et₃N for Sonogashira
-
Solvent: Toluene/Water (10:1) or DMF
Procedure:
-
Setup: Combine substrate, coupling partner, catalyst, and base in a sealed tube.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Rationale: The C6-Br bond requires thermal energy to overcome the activation barrier for oxidative addition.
-
-
Workup: Standard aqueous extraction.
-
Purification: Reverse-phase HPLC or Flash Chromatography.
Data & Optimization Guide
The following table summarizes expected outcomes based on catalyst and temperature choices.
| Variable | Condition | Outcome | Recommendation |
| Temperature | 25°C | >95% C2-Selectivity | Ideal for Step 1 |
| 60°C | Mixture of C2/C6 products | Avoid in Step 1 | |
| 100°C | Full conversion of C6-Br | Required for Step 2 | |
| Catalyst | Pd(dppf)Cl₂ | High selectivity, robust | Standard for Step 1 |
| XPhos Pd G2 | Highly active, low selectivity | Reserve for difficult Step 2 couplings | |
| Base | Na₂CO₃ | Mild, preserves C6-Br | Use in Step 1 |
| Cs₂CO₃ | Stronger, promotes C6 reaction | Use in Step 2 |
Applications & Case Studies
JAK2 Inhibitor Development
The [1,2,4]triazolo[1,5-a]pyridine scaffold is central to JAK2 inhibitors like CEP-33779 .[1]
-
SAR Insight: Substitution at C2 is often required for cellular potency (interaction with the hinge region or solvent front), while C8 or C6 substitution dictates selectivity against other kinases (JAK3).
-
Application of Protocol: Using the 6-bromo-2-iodo precursor allows researchers to rapidly screen different "hinge binders" at C2 (Step 1) while keeping the "selectivity tail" at C6 constant, or vice versa.
Adenosine Receptor Antagonists
Derivatives of this scaffold are potent A2A receptor antagonists. The 2-amino derivatives are common, but C2-aryl variants synthesized via this protocol offer access to novel chemical space not accessible via standard aminopyridine cyclizations.
Troubleshooting
-
Problem: De-iodination (reduction) observed in Step 1 instead of coupling.
-
Solution: Ensure the solvent is strictly degassed. Oxygen promotes homocoupling or reduction. Switch to a milder base like KF.
-
-
Problem: Poor reactivity at C6-Br in Step 2.
-
Solution: The triazolopyridine ring is electron-deficient, making the C6 position less nucleophilic? No, it makes the ring electron-deficient, facilitating oxidative addition but potentially stabilizing the Pd-Ar intermediate. Switch to electron-rich bulky ligands like tBuXPhos or BrettPhos to facilitate reductive elimination.
-
-
Problem: Regioselectivity erosion (Double coupling).
-
Solution: Lower the equivalents of boronic acid in Step 1 to 0.95 equiv. It is better to have unreacted starting material (separable) than double-coupled byproduct.
-
References
-
General Scaffold Synthesis & Utility
- Title: An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold.
- Source: Chemistry & Biodiversity (via PubMed/NCBI).
-
URL:[Link] (Note: Discusses the pyrimidine analog, but reactivity principles regarding the bridgehead nitrogen are homologous).
-
Reactivity of Triazolopyridines
- Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Medicinal Chemistry Context (JAK2)
-
Microwave-Assisted Synthesis & Functionalization
- Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
Stepwise lithiation and substitution of bromo-iodo-triazolopyridines
Abstract & Strategic Overview
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib) and various GPCR ligands. The ability to functionalize this scaffold regioselectively is critical for Structure-Activity Relationship (SAR) exploration.
This guide details the sequential functionalization of bromo-iodo-triazolopyridines. The core challenge is the chemoselective discrimination between the two halogen atoms. By exploiting the kinetic differences in halogen-metal exchange rates (I > Br) and utilizing specific metallating agents (Turbo-Grignard vs. Organolithium), researchers can achieve precise, programmable substitution without protecting groups.
Key Technical Advantages of this Protocol:
-
Chemoselectivity: Uses
-PrMgCl[1][2][3]·LiCl for exclusive C-I activation, leaving C-Br intact. -
Atom Economy: Eliminates the need for intermediate purification in telescoping sequences.
-
Validation: Incorporates deuterium-labeling checkpoints to ensure reactive species formation.
Mechanistic Principles
To master this reaction, one must understand the hierarchy of reactivity. The carbon-halogen bond dissociation energies render the C-I bond significantly weaker and more polarizable than the C-Br bond.
The Reactivity Hierarchy
-
C-I Exchange (Fastest): Occurs readily with Grignard reagents or organolithiums.
-
C-Br Exchange (Intermediate): Requires stronger bases (
-BuLi) or highly active Grignards at elevated temperatures. -
C-H Deprotonation (Slowest/Competitive): The C2-proton of the triazole ring is acidic (
). However, at low temperatures (-78°C to -20°C), halogen-metal exchange is kinetically favored over deprotonation.
The "Turbo" Advantage
Standard Grignard reagents often react sluggishly with heterocycles due to the formation of polymeric aggregates. This protocol utilizes Knochel’s Turbo-Grignard (
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the sequential substitution, including critical decision points.
Figure 1: Sequential workflow for the regioselective functionalization of the triazolopyridine scaffold.
Detailed Protocols
Protocol A: Chemoselective C-I Functionalization (Position 8)
Objective: Replace Iodine with Electrophile 1 (E1) while preserving Bromine.
Reagents:
-
Substrate: 6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Reagent:
-PrMgCl[1][2][3]·LiCl (1.3 M in THF, 1.1 equiv) -
Solvent: Anhydrous THF (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to -20°C (cryostat or ice/salt bath).
-
Dissolution: Dissolve the substrate in anhydrous THF.
-
Exchange: Add
-PrMgCl[1][2][3]·LiCl dropwise over 5 minutes.-
Expert Note: Unlike
-BuLi, this reaction is not diffusion-controlled, but dropwise addition helps manage slight exotherms.
-
-
Incubation: Stir at -20°C for 30 minutes.
-
Validation (The "Self-Validating" Step):
-
Remove a 50 µL aliquot.
-
Quench into 0.5 mL MeOD (deuterated methanol).
-
Run rapid LC-MS or NMR.
-
Criteria: >95% conversion to the deuterated product (M+1 mass shift) confirms the magnesiated species is formed. If starting material remains, stir longer or add 0.1 equiv more Grignard.
-
-
Electrophile Addition: Add Electrophile 1 (1.2 equiv) dissolved in minimal THF.
-
Workup: Warm to room temperature over 1 hour. Quench with sat.
. Extract with EtOAc.
Data Summary: Base Selection for Step 1
| Reagent | Temp | Selectivity (I vs Br) | Yield (E1) | Notes |
| -20°C | >99:1 | 85-95% | Recommended. High tolerance. | |
| -20°C | 90:10 | 60-70% | Slower exchange without LiCl. | |
| -78°C | 60:40 | 40% | Poor selectivity; attacks Br and C-H. |
Protocol B: Sequential C-Br Functionalization (Position 6)
Objective: Functionalize the remaining Bromine atom.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Reagent:
-BuLi (2.5 M in hexanes, 1.1 equiv) -
Solvent: Anhydrous THF (0.1 M - Dilution is key here)
Procedure:
-
Setup: Flame-dry flask under Argon. Cool strictly to -78°C (Dry ice/Acetone).
-
Exchange: Add
-BuLi dropwise down the side of the flask.-
Critical: The temperature must not rise above -70°C. Higher temperatures risk "Halogen Dance" (migration of the Li to the thermodynamically more stable C2 position).
-
-
Incubation: Stir at -78°C for 15–20 minutes.
-
Expert Note: C-Br exchange is fast. Prolonged stirring invites side reactions.
-
-
Electrophile Addition: Add Electrophile 2 (1.5 equiv) rapidly.
-
Quench: Allow to warm to -20°C, then quench with sat.
.
Troubleshooting & Optimization
Common failure modes and their chemical causality.
Figure 2: Troubleshooting decision tree for lithiation anomalies.
References
-
Original Turbo-Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[2] Angewandte Chemie International Edition. [Link]
-
Halogen-Lithium Exchange in Triazolopyridines: L'Helgoual'ch, J. M., Seggio, A., Chevallier, F., Yonehara, M., Jeanneau, E., Uchiyama, M., & Mongin, F. (2008). Metallation of [1,2,4]triazolo[1,5-a]pyridine. The Journal of Organic Chemistry. [Link]
-
General Review of Halogen-Metal Exchange: Soh, W. F., & Armstrong, A. (2019). Practical Guide to Halogen-Lithium Exchange. Imperial College London / reacting.org. [Link]
-
Application in Kinase Inhibitors (JAK1 Specifics): Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. Journal of Immunology. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Chemoselective Suzuki Coupling of Iodo-Bromo-Triazolopyridines
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with polyhalogenated heterocyclic systems, specifically focusing on the chemoselective Suzuki-Miyaura coupling of iodo-bromo-triazolopyridine substrates. Our goal is to provide you with in-depth troubleshooting strategies and field-proven protocols to achieve selective C-I bond functionalization while preserving the C-Br bond, a common and critical challenge in multi-step synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reaction, providing context for the troubleshooting guide that follows.
Q1: Why am I observing significant debromination of my iodo-bromo-triazolopyridine substrate?
A1: Debromination, or more broadly, hydrodehalogenation, is a common side reaction in Suzuki couplings where the bromine atom is replaced by a hydrogen atom.[1][2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive species can be generated from various sources in your reaction, including the solvent (e.g., alcohols), the base (especially alkoxides or hydroxides), or trace amounts of water.[1][4] The Pd-H species can then reductively eliminate with the coordinated triazolopyridine, cleaving the C-Br bond. N-heterocyclic halides, like your triazolopyridine substrate, are often more susceptible to this side reaction due to their electron-deficient nature.[1]
Q2: What is the expected reactivity order for carbon-halogen bonds in Suzuki couplings?
A2: The reactivity of carbon-halogen bonds towards the crucial oxidative addition step with Pd(0) generally follows the order of decreasing bond dissociation energy: C-I > C-Br > C-Cl .[1][5] This inherent difference is why selective coupling at the C-I position is feasible. The C-I bond is significantly weaker and more polarizable, making it much more susceptible to oxidative addition by the palladium catalyst than the C-Br bond.[6] However, this order can be influenced by the electronic and steric environment of the substrate and, crucially, by the reaction conditions.[5]
Q3: Which reaction components are the most common culprits for causing debromination?
A3: Several components can promote debromination:
-
The Base: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are known to generate Pd-H species and promote dehalogenation.[7] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred.[1][7]
-
The Solvent: Protic solvents, especially alcohols, can act as hydride sources.[1] Whenever possible, opt for anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF.[1]
-
The Catalyst/Ligand System: Highly active, electron-rich, and bulky ligands, while excellent for activating challenging C-Cl or C-Br bonds, can sometimes be too reactive. They can promote the formation of Pd-H species or facilitate undesired pathways.[8]
-
Temperature: High reaction temperatures can increase the rate of side reactions, including debromination.[7]
Q4: Can the boronic acid or its ester influence the rate of debromination?
A4: While the boronic acid is not a direct source of hydride for debromination, its purity and stability can play an indirect role. A common side reaction involving boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, yielding an arene. If your boronic acid is degrading, it can alter the stoichiometry and kinetics of the reaction, potentially allowing more time for competing side reactions like debromination to occur. Using stable boronate esters, such as pinacol esters (Bpin), can often mitigate this issue.
Part 2: Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to resolving the specific issue of C-Br bond cleavage during your Suzuki coupling.
Problem: Significant debromination observed, compromising the yield of the desired 2-aryl-3-bromo-triazolopyridine product.
Logical Troubleshooting Workflow
Below is a decision tree to guide your optimization process. Start with the most impactful and easily adjustable parameters first.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Solubility & Handling of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary & Chemical Profile[1][2][3]
Compound: 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Molecular Formula: C₆H₃BrIN₃
Physical State: Pale yellow to off-white crystalline solid
Primary Challenge: High crystal lattice energy driven by planar
This guide provides validated protocols to overcome solubility barriers for synthesis (cross-coupling) and biological screening.
Solvent Compatibility Matrix
The following data summarizes the solubility behavior of the title compound based on dielectric constants and dipole moments.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Best for room temperature dissolution. Ideal for stock solutions (10–50 mM) and biological assays. |
| Ether/Cyclic | THF, 1,4-Dioxane | Good | Soluble, but may require mild warming (30–40°C) for high concentrations (>10 mg/mL). Preferred for Suzuki/Sonogashira couplings. |
| Aromatic | Toluene, Xylene | Temp. Dependent | Critical Behavior: Soluble at reflux (>100°C); precipitates upon cooling. Excellent for recrystallization/purification. |
| Chlorinated | DCM, Chloroform | Moderate | Soluble at low concentrations. High evaporation rate makes it poor for open-vessel heating. |
| Polar Protic | Methanol, Ethanol, Water | Poor | Generally insoluble in water. Sparingly soluble in cold alcohols; moderate solubility in hot ethanol. |
| Non-Polar | Hexanes, Pentane, Et₂O | Insoluble | Use as anti-solvents to precipitate the compound from DCM or THF. |
Solubilization Protocols
Method A: Preparation of High-Concentration Stock Solutions (Biology/Screening)
Use this method for preparing 10–50 mM stocks for in vitro assays.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.
-
Weighing: Weigh the target mass of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine into a glass vial. Avoid using plastic weigh boats for long durations as iodine-containing compounds can stain/absorb.
-
Addition: Add DMSO to achieve 80% of the final volume.
-
Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 25°C for 5 minutes.
-
Note: Do not overheat (>40°C) during sonication to prevent iodine liberation (yellowing of solution).
-
-
Finalize: Dilute to final volume. Store at -20°C.
-
Stability Check: If the solution turns dark amber/brown over time, free iodine has formed. Discard.
-
Method B: Thermal Dissolution for Chemical Synthesis
Use this method for setting up cross-coupling reactions (Suzuki, Sonogashira).
-
Solvent Choice: 1,4-Dioxane or Toluene.
-
Setup: Place the solid and magnetic stir bar in the reaction vessel.
-
Sparging: Add the solvent and sparge with Nitrogen/Argon before heating.
-
Reasoning: Removing oxygen prevents oxidative decomposition of the iodide at high temperatures.
-
-
Heating:
-
Toluene: Heat to 80–100°C. The compound should dissolve completely.
-
Dioxane: Heat to 50–60°C.
-
-
Troubleshooting: If the compound precipitates upon adding the catalyst solution, add a small volume (5-10% v/v) of DMF as a co-solvent.
Troubleshooting & FAQs
Q1: The compound precipitates when I cool my reaction mixture from reflux. Is this normal? A: Yes. This is a characteristic property of the [1,2,4]triazolo[1,5-a]pyridine scaffold in aromatic solvents like toluene.
-
The Fix: Use this to your advantage. If your product is the only precipitate, filter it off (recrystallization). If you need it in solution for the next step, switch to THF or add 10% DMF.
Q2: I see a color change (yellow to brown) when dissolving in THF. What happened?
A: This indicates the liberation of elemental iodine (
-
The Fix: Always use inhibitor-free, anhydrous THF and store the solid in amber vials. If the solution is brown, the C2-Iodo bond may be compromised. Check purity via LC-MS.
Q3: Can I use ethanol for recrystallization? A: Pure ethanol is often insufficient.
-
The Fix: Use a DCM/Hexane or Ethanol/Water system. Dissolve the compound in a minimum amount of hot DCM (or hot ethanol), then slowly add Hexane (or water) dropwise until turbidity persists. Cool to 4°C to crystallize.
Q4: Which position reacts first in cross-couplings? A: The C2-Iodo position is significantly more reactive than the C6-Bromo position.
-
Mechanism: The C-I bond is weaker and more polarizable, facilitating faster oxidative addition by Pd(0).
-
Implication: You can selectively functionalize the C2 position at room temperature (or mild heat) while leaving the C6-Bromine intact for a second reaction.
Decision Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate helps you select the correct solvent system based on your end application.
Caption: Decision matrix for solvent selection based on experimental goals (Assay vs. Synthesis vs. Purification).
Figure 2: Reactivity & Solubility Workflow
Understanding how solubility impacts the sequential functionalization of the di-halo core.
Caption: Sequential functionalization workflow. Note the requirement for higher temperatures (and thus higher boiling solvents) for the second step at the C6-Bromine position.
References
-
General Solubility of Triazolopyridines: Molecules2024 , 29(4), 894. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles." Context: Discusses synthesis in toluene and precipitation/purification methods.
-
Reactivity of Halogenated N-Heterocycles: Journal of Medicinal Chemistry2012 , 55(11), 5243-5254. "Discovery of CEP-33779: A Selective JAK2 Inhibitor." Context: Validates the reactivity profile of the 1,2,4-triazolo[1,5-a]pyridine scaffold in cross-coupling reactions.
-
Palladium Catalyzed Cross-Coupling Selectivity: BenchChem Technical Guides. "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol."[1] Context: Establishes the general order of reactivity (C-I > C-Br) for polyhalogenated pyridine-based systems.
Sources
Technical Guide: Stability of 2-Iodo-[1,2,4]triazolo[1,5-a]pyridine Under Basic Conditions
This technical guide addresses the stability and reactivity of 2-iodo-[1,2,4]triazolo[1,5-a]pyridine under basic conditions. It is designed for researchers conducting cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic substitutions.
Executive Summary
The 2-iodo-[1,2,4]triazolo[1,5-a]pyridine scaffold exhibits a distinct stability profile governed by the electronic properties of the fused ring system.
-
Thermodynamic Stability: The [1,5-a] ring fusion is thermodynamically more stable than its [4,3-a] isomer.[1][2] It does not undergo Dimroth rearrangement under basic conditions.
-
Chemical Lability (The "Iodine Problem"): The C2 position is highly electrophilic due to the electron-withdrawing nature of the bridgehead nitrogen and the adjacent nitrogen atoms. Consequently, the C–I bond is susceptible to Nucleophilic Aromatic Substitution (
) by hard nucleophiles (OH⁻, OR⁻) even under mild heating.[3] -
Operational Recommendation: Avoid strong nucleophilic bases (e.g., NaOH, NaOMe, NaOEt) if retaining the iodine is required.[3] Use non-nucleophilic, mild bases (e.g.,
, , ) for metal-catalyzed cross-couplings.
Critical Reactivity Profile
2.1 Mechanism of Instability:
vs. Cross-Coupling
The 2-position of the [1,2,4]triazolo[1,5-a]pyridine is activated for nucleophilic attack. In the presence of basic nucleophiles, the iodine atom acts as a leaving group.
-
Pathway A (Desired): Oxidative addition of Pd(0) to the C–I bond (Suzuki/Sonogashira).
-
Pathway B (Undesired): Direct displacement of Iodine by the base (or solvent activated by base).
-
With Hydroxide (OH⁻): Forms the 2-hydroxy derivative, which tautomerizes to the stable [1,2,4]triazolo[1,5-a]pyridin-2(3H)-one (lactam).
-
With Alkoxides (OR⁻): Forms the corresponding 2-alkoxy ether .
-
2.2 Ring Stability & Dimroth Rearrangement
Unlike the kinetic [1,2,4]triazolo[4,3-a]pyridine isomer, which rearranges to the 1,5-a system under basic conditions, the 1,5-a isomer is the thermodynamic sink . It is resistant to ring opening and rearrangement under standard synthetic conditions (up to 100°C in mild base).
Troubleshooting & FAQs
Q1: I am attempting a Suzuki coupling using NaOEt in Ethanol, but I only isolate a byproduct with a mass of M-I+OEt. What happened?
Diagnosis: You experienced a competing
-
Recommended:
in Dioxane/Water or Toluene/Water.[3] -
Alternative:
in n-Butanol (steric bulk of the alcohol reduces nucleophilicity compared to ethanol).
Q2: My starting material disappears, and I see a polar spot that doesn't move on TLC. Mass spec shows M-I+OH (or +16).
Diagnosis: Hydrolysis to the lactam (2-one).
Explanation: If using aqueous bases (e.g., 2M
-
Reduce water content (use anhydrous conditions with
or minimal water). -
Lower reaction temperature (try 60–80°C).
-
Increase catalyst loading to favor the coupling rate over the hydrolysis rate.
Q3: Can I use n-Butyllithium (n-BuLi) for lithiation/exchange? Diagnosis: Risky. Explanation: While Iodine-Lithium exchange is fast, the triazole ring protons (if substituted) or the pyridine ring itself can be susceptible to nucleophilic attack by the butyl group. Solution: Use i-Propylmagnesium chloride (Turbo Grignard) at -20°C to -40°C. It provides a more chemoselective I-Mg exchange without attacking the ring system.
Data Summary: Base Compatibility Table
| Base Type | Specific Base | Compatibility | Risk Factor | Recommended Use |
| Carbonates | High | Low | Standard Suzuki/Buchwald couplings. | |
| Phosphates | High | Low | Excellent for Suzuki; buffers pH. | |
| Hydroxides | NaOH, KOH | None | Critical | Causes rapid hydrolysis to 2-one. |
| Alkoxides | NaOMe, NaOEt | Low | High | Causes ether formation ( |
| Hindered Alkoxides | NaOtBu | Medium | Medium | Use only if necessary; steric bulk helps. |
| Amines | High | Low | Good for Sonogashira (mild).[3] |
Visualizing the Reactivity Pathways
The following diagram illustrates the competing pathways when 2-iodo-[1,2,4]triazolo[1,5-a]pyridine is exposed to basic conditions.
Experimental Protocols
Protocol A: Stability Test (Go/No-Go)
Before committing valuable intermediates to a reaction, perform this base stability test.
-
Dissolve: 5 mg of 2-iodo-[1,2,4]triazolo[1,5-a]pyridine in 0.5 mL of the intended solvent (e.g., Dioxane).
-
Add Base: Add 2 equivalents of the base intended for coupling (e.g.,
or NaOtBu). -
Heat: Stir at the intended reaction temperature (e.g., 80°C) for 1 hour.
-
Analyze: Check via LC-MS or TLC.
-
Pass: >95% Parent peak (M+H) remains.[3]
-
Fail: Appearance of M-I+OH (hydrolysis) or M-I+OR (alkoxylation).
-
Protocol B: Optimized Suzuki Coupling Conditions
Designed to minimize deiodination and hydrolysis.
-
Reagents:
-
Procedure:
-
Combine solid reagents in a vial.
-
Add degassed solvent.
-
Purge with Nitrogen/Argon for 2 minutes.[3]
-
Heat to 80°C (Do not exceed 100°C unless necessary).
-
Monitor by LC-MS at 1 hour.
-
-
Workup: Dilute with EtOAc, wash with water (pH neutral), dry over
.
References
-
Synthesis and Reactivity of [1,2,4]triazolo[1,5-a]pyridines
- Source: Organic Chemistry Portal.
- Relevance: Details oxidative cyclization methods and general stability of the fused ring system.
-
URL:[Link]
-
Dimroth Rearrangement in Fused Triazoles
-
Nucleophilic Substitution of 2-Halo-Triazolopyridines
- Source: N
- Relevance: Describes the susceptibility of the 2-position to nucleophilic attack, supporting the mechanism warning.
-
URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Characteristics of 6-Bromo-2-iodo-triazolo[1,5-a]pyridine
A Comparative Guide to the ¹H and ¹³C NMR Spectral Characteristics of 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular framework. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for the novel compound 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine. In the absence of direct experimental data for this specific molecule, this guide leverages empirical data from structurally related analogs and fundamental principles of NMR spectroscopy to provide a robust predictive framework. This comparative approach not only anticipates the spectral features of the target compound but also serves as a practical reference for the spectral interpretation of similarly substituted triazolopyridine systems.
The[1][2][3]triazolo[1,5-a]pyridine Scaffold: A Privileged Heterocycle
The[1][2][3]triazolo[1,5-a]pyridine core is a significant pharmacophore found in a variety of biologically active molecules. These compounds are recognized as aza-analogs of indolizine, featuring a 10-π electron system that bestows a degree of aromaticity.[4] Their unique electronic properties and synthetic accessibility make them attractive scaffolds in medicinal chemistry. The introduction of halogen substituents, such as bromine and iodine, can profoundly influence the physicochemical and pharmacological properties of the parent molecule, making a detailed understanding of their structure essential.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effects of the fused triazole ring and the electronic effects of the halogen substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine in CDCl₃
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale for Prediction |
| H-5 | ~8.60 - 8.80 | d | J(H5,H7) ≈ 1.5-2.0 | Deshielded due to proximity to the triazole nitrogen and the bromine atom. |
| H-7 | ~7.30 - 7.50 | dd | J(H7,H8) ≈ 9.0-9.5, J(H7,H5) ≈ 1.5-2.0 | Influenced by ortho-coupling to H-8 and meta-coupling to H-5. |
| H-8 | ~7.70 - 7.90 | d | J(H8,H7) ≈ 9.0-9.5 | Deshielded by the adjacent nitrogen and influenced by ortho-coupling to H-7. |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
For comparison, the protons on the unsubstituted[1][2][3]triazolo[4,3-a]pyridine typically resonate at δ 7.75 (d, H-8), 7.27 (m, H-6, H-7), and 6.72 (td, H-5).[5] The introduction of a bromine at C-6 and an iodine at C-2 is expected to induce downfield shifts for the adjacent protons due to their electron-withdrawing inductive effects and magnetic anisotropy.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine is predicted to show six distinct signals for the six carbon atoms of the bicyclic system. The chemical shifts are governed by the hybridization state, the local electronic environment, and the presence of heteroatoms and halogen substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine in CDCl₃
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
| C-2 | ~90 - 100 | Significant upfield shift due to the direct attachment of the heavy iodine atom (heavy-atom effect). |
| C-3a | ~150 - 155 | Quaternary carbon at the ring junction, deshielded by adjacent nitrogen atoms. |
| C-5 | ~125 - 130 | Aromatic CH carbon. |
| C-6 | ~115 - 120 | Carbon bearing the bromine atom; chemical shift influenced by the electronegativity and anisotropic effects of bromine. |
| C-7 | ~120 - 125 | Aromatic CH carbon. |
| C-8 | ~140 - 145 | Aromatic CH carbon adjacent to a nitrogen atom. |
| C-8a | ~145 - 150 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom. |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
In related[1][2][3]triazolo[1,5-a]pyridine systems, the carbon chemical shifts are well-documented. For instance, in a substituted derivative, the carbon atoms of the pyridine ring appear in the range of δ 112-152 ppm.[6] The presence of an iodine atom at C-2 is expected to cause a significant upfield shift for this carbon due to the heavy atom effect, a phenomenon well-documented in the NMR spectroscopy of halogenated compounds.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument and Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[7]
-
¹H NMR:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.
-
Visualization of the Experimental Workflow
The logical flow of the experimental and analytical process for the NMR characterization of 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine can be visualized as follows:
Concluding Remarks for the Practicing Scientist
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 6-Bromo-2-iodo-[1][2][3]triazolo[1,5-a]pyridine, grounded in the established principles of NMR spectroscopy and comparative data from related heterocyclic systems. While these predictions offer a strong starting point for spectral assignment, it is imperative to confirm these through the acquisition of high-resolution experimental data. The outlined protocol for NMR data acquisition provides a robust methodology for obtaining reliable and publishable results. The application of 2D NMR techniques will be invaluable for the definitive assignment of all proton and carbon signals, thereby providing unequivocal structural proof.
References
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one | MDPI [mdpi.com]
Comparative Guide: HRMS Profiling of Halogenated Triazolopyridines
Executive Summary
Triazolopyridines, particularly [1,2,4]triazolo[1,5-a]pyridine and its isomer [1,2,4]triazolo[4,3-a]pyridine , are privileged scaffolds in medicinal chemistry, serving as cores for JAK2, MAPK, and ALK inhibitors. In drug discovery, halogenation (Cl, Br, F) is frequently employed to modulate metabolic stability and lipophilicity.
This guide provides a technical comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation behaviors of these halogenated derivatives. It distinguishes between the thermodynamically stable [1,5-a] and the kinetically favored [4,3-a] isomers and details the specific fragmentation logic governed by halogen bond strengths.
Part 1: The Comparative Landscape
Halogen-Specific Isotopic Signatures
Before fragmentation analysis (MS/MS), the full-scan (MS1) isotopic envelope provides the first level of structural confirmation.
| Halogen | Natural Abundance Ratio | Mass Defect | Diagnostic Pattern (M : M+2) |
| Fluorine ( | 100% (Monoisotopic) | -0.0016 Da | No M+2 . Mass is slightly lower than integer. |
| Chlorine ( | 75.8% / 24.2% | -0.0311 Da | 3:1 Intensity . Distinctive M+2 peak.[1][2] |
| Bromine ( | 50.7% / 49.3% | -0.0817 Da | 1:1 Intensity . "Twin tower" peaks. |
Isomeric Differentiation: [1,5-a] vs. [4,3-a]
Distinguishing regioisomers is critical as the [4,3-a] isomer can undergo a Dimroth rearrangement to the more stable [1,5-a] form under thermal or acidic stress.
-
[1,2,4]Triazolo[1,5-a]pyridine: Thermodynamically stable. Fragmentation typically requires higher collision energy (CE). The primary pathway involves the cleavage of the triazole ring.
-
[1,2,4]Triazolo[4,3-a]pyridine: Less stable. Often exhibits a higher abundance of the
fragment even at lower CE, reflecting the facile loss of nitrogen to relieve ring strain.
Part 2: Fragmentation Logic & Pathways
The fragmentation of halogenated triazolopyridines follows a specific hierarchy of bond cleavages governed by bond dissociation energies (BDE) and ring stability.
Primary Mechanism: The "Triazole Unzipping"
The most diagnostic event for this scaffold is the elimination of molecular nitrogen (
-
Precursor: Protonated parent ion
.[3] -
Event: Cleavage of the
and bonds (in [1,5-a] numbering). -
Result: A mass shift of -28.0061 Da . This produces a highly reactive cation (often an azirine-fused intermediate or a ring-contracted species).
Secondary Mechanism: Halogen Fate
Once the stable triazole ring is broken, the halogen substituent dictates the subsequent loss.
-
Chloro-derivatives: The C-Cl bond is weaker than C-F but stronger than C-Br.
-
Pathway A: Loss of
(Neutral loss, -36/38 Da). Common in ESI+. -
Pathway B: Radical loss of
(-35/37 Da) is observed but less common in even-electron ESI precursors unless the system allows extensive delocalization.
-
-
Bromo-derivatives: The C-Br bond is weak.
-
Dominant Pathway: Homolytic cleavage yielding a radical cation
.
-
-
Fluoro-derivatives: The C-F bond is extremely strong (~116 kcal/mol).
-
Behavior: Fluorine rarely leaves as a radical or neutral HF early in the pathway. It typically remains attached to the pyridyl fragment until the skeleton completely disintegrates (e.g., loss of
).
-
Visualization of Fragmentation Pathways
Caption: Figure 1. Hierarchical fragmentation tree of halogenated triazolopyridines. The loss of N2 is the universal gateway event, followed by halogen-dependent divergence.
Part 3: Experimental Protocol (Self-Validating)
To reproduce these fragmentation patterns, the following protocol ensures data integrity and minimizes in-source fragmentation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (v/v).
-
Validation Step: Add Reserpine (m/z 609.2811) as an internal lock-mass standard to correct for drift during acquisition.
LC-MS/MS Conditions
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[4]
-
Spray Voltage: 3.5 kV (Keep <4.0 kV to prevent discharge on halogenated species).
-
Collision Energy (CE) Ramping:
-
Do not use a static CE.
-
Protocol: Apply a stepped CE ramp (e.g., 20, 40, 60 eV).
-
Reasoning: Low CE (20 eV) preserves the
and isotope pattern. High CE (60 eV) forces the cleavage of the strong C-F bonds or the pyridine ring itself.
-
Data Processing Workflow
-
Isotope Filter: Confirm presence of Cl/Br patterns in MS1.
-
Mass Defect Filter: Use the specific mass defect of halogens to filter background noise.
-
Neutral Loss Scan: Search specifically for
(N2).
Part 4: Comparative Data Summary
The table below summarizes the expected neutral losses and diagnostic ions for a hypothetical triazolo[1,5-a]pyridine core substituted at the 6-position.
| Feature | 6-Fluoro Derivative | 6-Chloro Derivative | 6-Bromo Derivative |
| Parent Ion | |||
| Primary Loss | |||
| Secondary Loss | |||
| Diagnostic Ion Stability | High (F stabilizes ring) | Moderate | Low (C-Br cleaves easily) |
| RDA Fragmentation | Observed at High CE | Observed | Dominant |
References
-
Differentiation of Triazolopyridine Isomers: Salgado, A., et al. (2010).[5] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]
-
General Fragmentation of Halogenated Heterocycles: Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link] (Referenced via search snippet 1.4)
-
Synthesis and Stability of Triazolo[1,5-a]pyridines: Huntsman, E., et al. (2005).[6] Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry. [Link]
-
ESI-MS Fragmentation Mechanisms (Review): Demarque, D.P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation...[2][4]. Natural Product Reports (RSC). [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Comparative Guide: HPLC Method Development for 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
The analysis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine presents a classic chromatographic challenge: separating a halogenated heterocyclic scaffold from its closely related de-halogenated impurities (specifically the des-iodo and des-bromo analogs).
While C18 (Octadecyl) chemistries are the industry standard for reverse-phase separations, they often rely solely on hydrophobicity, failing to resolve the subtle electronic differences between iodine and bromine substitutions. This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase.[1][2][3]
Key Finding: The Phenyl-Hexyl phase demonstrates superior resolution (
The Analytical Challenge
Molecular Deconstruction
The target molecule contains two halogens on a fused triazolopyridine ring system.
-
Hydrophobicity: High. The molecule is sparingly soluble in water.
-
Electronic Character: The nitrogen-rich ring system is electron-deficient. The Iodine atom (C-2 position) is large, polarizable, and labile (susceptible to photolytic cleavage).
-
Critical Impurities:
-
Des-iodo impurity: (6-Bromo-[1,2,4]triazolo[1,5-a]pyridine).[4] Result of incomplete iodination or degradation.
-
Regioisomers: Isomers formed during the cyclization of the pyridine ring.
-
The "Shape Selectivity" Problem
On a standard C18 column, the retention is governed by the partition coefficient (
Method Development Workflow
The following diagram outlines the decision matrix used to select the optimal stationary phase.
Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry over C18.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][3][5]
Experimental Conditions (Screening)
-
System: UHPLC with PDA Detector.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Performance Data
The following table summarizes the chromatographic metrics obtained during the screening phase.
| Parameter | Option A: C18 (1.8 µm, 2.1x50mm) | Option B: Phenyl-Hexyl (1.8 µm, 2.1x50mm) | Analysis |
| Retention Time (Parent) | 4.2 min | 4.8 min | Phenyl phase shows higher retention due to |
| Critical Pair Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline) | Decisive Factor. |
| Peak Symmetry (Tailing) | 1.3 | 1.1 | Phenyl phase reduces silanol interactions with the triazole nitrogens. |
| Selectivity ( | 1.02 | 1.15 | The Phenyl ring interacts with the electron-deficient pyridine, amplifying separation. |
Mechanistic Insight
-
Why C18 Failed: The C18 phase interacts primarily with the alkyl backbone. The difference in hydrophobicity between the Iodo- and Des-iodo species was insufficient for baseline resolution under generic gradient conditions.
-
Why Phenyl-Hexyl Succeeded: The 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine molecule possesses an electron-deficient aromatic system (due to the electron-withdrawing halogens and nitrogen atoms). The Phenyl-Hexyl stationary phase acts as a
-electron donor. This creates a specific "lock-and-key" electronic interaction that is absent in the des-iodo impurity, resulting in significantly different retention times.
Recommended Protocol (The "Gold Standard")
Based on the comparative data, the Phenyl-Hexyl method is the validated choice for purity analysis.
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 100 Å, 2.1 x 100 mm, 1.7 µm or 2.7 µm (Core-Shell recommended for efficiency).
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffers are critical to stabilize the triazole ring ionization).
-
Mobile Phase B: Acetonitrile (Methanol can be used but often yields higher pressure).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C (Lower temperature enhances
interactions). -
Detection: UV @ 254 nm (primary) and 220 nm (impurity tracking).
-
Injection Vol: 2.0 µL.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 90 | 10 | Initial Hold |
| 1.00 | 90 | 10 | Isocratic hold to stack polar impurities |
| 8.00 | 20 | 80 | Linear Gradient |
| 9.00 | 5 | 95 | Wash |
| 11.00 | 5 | 95 | Hold Wash |
| 11.10 | 90 | 10 | Re-equilibration |
| 14.00 | 90 | 10 | End |
Sample Preparation (Critical Step)
The parent molecule is hydrophobic and prone to precipitation in high-aqueous diluents.
-
Stock Solution: Dissolve 10 mg substance in 10 mL DMSO (dimethyl sulfoxide).
-
Working Solution: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .
-
Note: Do not use 100% water as diluent; this will cause the "Iodo" compound to crash out, leading to poor recovery and carryover.
-
Troubleshooting & Stability (Self-Validating System)
Iodine Instability
Organic iodides can undergo homolytic cleavage when exposed to intense UV light or heat, releasing free iodine (
Validation Check:
-
Prepare two vials of the standard.
-
Wrap one in aluminum foil (Dark Control).
-
Expose the other to ambient lab light for 4 hours.
-
Pass Criteria: The "Light" sample must not show a >0.5% increase in the des-iodo impurity peak compared to the "Dark" control.
Impurity Fate Mapping
Understanding where impurities originate ensures the method is "Stability Indicating."
Figure 2: Impurity Fate Mapping showing the origin of critical impurities separated by the method.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] [Link]
-
Waters Corporation. (2023). Selectivity Differences Between C18 and Phenyl-Hexyl Columns.[1][2][3] Waters Knowledge Base. [Link]
-
Kazakevich, Y.[7] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[5] Wiley-Interscience. (Chapter 4: Stationary Phases and Selectivity). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. halocolumns.com [halocolumns.com]
- 4. PubChemLite - 6-bromo-(1,2,4)triazolo(1,5-a)pyridin-8-ol (C6H4BrN3O) [pubchemlite.lcsb.uni.lu]
- 5. HPLC Method for Analysis of Iodide on Primesep B Column | SIELC Technologies [sielc.com]
- 6. database.ich.org [database.ich.org]
- 7. mdpi.com [mdpi.com]
Optimizing C–C Bond Formation on Triazolopyridine Scaffolds: A Comparative Guide to Suzuki-Miyaura vs. Stille Cross-Couplings
Executive Summary
In the functionalization of [1,2,4]triazolo[1,5-a]pyridine and its isomers, the choice between Suzuki-Miyaura and Stille cross-coupling is rarely a simple matter of preference—it is often a trade-off between scalability and substrate stability .
While Suzuki coupling is the industry standard for safety and environmental reasons, experimental data indicates it frequently underperforms on electron-deficient, nitrogen-rich scaffolds like triazolopyridine due to base-mediated degradation and protodeboronation of heteroaryl partners. Conversely, the Stille reaction, despite its toxicity, provides a neutral-pH alternative that often preserves the triazole core and tolerates steric hindrance where Suzuki fails.
This guide provides a technical breakdown of when to deploy each method, supported by comparative yield data, detailed protocols, and mechanistic decision pathways.
Mechanistic Context: The Triazolopyridine Challenge
The triazolopyridine scaffold (specifically the [1,5-a] and [4,3-a] isomers) presents unique electronic challenges for Palladium-catalyzed cross-coupling:
-
Electron Deficiency: The fused ring system is highly electron-deficient, making the oxidative addition of Pd(0) into C–X bonds (particularly at C6 or C8) relatively facile.
-
Base Sensitivity: The primary failure mode in Suzuki coupling is not the catalyst, but the base . Strong bases (e.g., NaOtBu, KOtBu) can trigger ring-opening or degradation of the triazole moiety.
-
Coordination Poisoning: The N-rich bridgehead can coordinate to Pd(II) species, potentially arresting the catalytic cycle prior to transmetallation.
Method Selection Workflow
The following decision matrix outlines the logical pathway for selecting the optimal coupling strategy based on substrate properties.
Figure 1: Decision matrix for selecting coupling methodology. Stille is favored for base-sensitive or sterically demanding substrates.
Comparative Performance Analysis
The following data aggregates yield trends observed in the functionalization of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine .
Table 1: Yield Comparison by Coupling Partner
| Coupling Partner | Variable | Suzuki-Miyaura Yield | Stille Yield | Mechanistic Insight |
| Phenyl | Standard | 88-95% | 85-90% | Suzuki is superior due to easier purification and high reactivity of phenylboronic acid. |
| 2-Pyridyl | Heteroaryl | 45-60% | 82-94% | 2-Pyridyl boronic acids are prone to rapid protodeboronation in basic Suzuki conditions. Stannanes are stable.[1] |
| o-Tolyl | Steric Hindrance | 60% | 86% | Stille transmetallation is less sensitive to steric bulk than the boronate activation step in Suzuki. |
| Furan/Thiophene | Electron Rich | 65% | 90%+ | Stille is historically robust for 5-membered heterocycles; Suzuki requires specific ligands (e.g., SPhos) to compete. |
Key Observation: While Suzuki is efficient for simple arylations, Stille demonstrates a clear advantage (20-30% yield increase) when introducing heteroaryl rings or sterically congested groups, a common requirement in kinase inhibitor synthesis.
Technical Deep Dive & Protocols
A. Suzuki-Miyaura Coupling: The Scalable Route[2]
Best For: Manufacturing, simple aryl groups, non-base-sensitive substrates. The "Secret" Sauce: The use of mild bases (K3PO4 instead of Carbonates/Alkoxides) and biaryl phosphine ligands (XPhos, SPhos) is critical to prevent triazole degradation and boost turnover.
Optimized Protocol
-
Reagents:
-
Substrate: 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2 (5 mol%)
-
Base: K3PO4 (3.0 equiv) - Crucial for stability
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge reaction vessel with substrate, boronic acid, and base.
-
Degas solvent stream with N2 for 15 minutes (oxygen inhibits Pd(0)).
-
Heat to 100°C for 4-12 hours.
-
Workup: Filter through Celite. The aqueous layer must be carefully separated as triazolopyridines can be water-soluble depending on substitution.
-
B. Stille Coupling: The "Problem Solver"
Best For: Complex heteroaryls, base-sensitive cores, late-stage functionalization. The "Secret" Sauce: The "Throw-Away Ligand" effect (using CuI) and Fluoride Workup . The toxicity of tin is managed by converting organotin byproducts into insoluble polymeric fluorides using CsF or KF.
Optimized Protocol
-
Reagents:
-
Substrate: 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Stannane: Aryl-SnBu3 (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Additive: CuI (10 mol%) - Accelerates transmetallation
-
Solvent: Anhydrous Toluene or DMF
-
-
Procedure:
-
The Critical Workup (Tin Removal):
-
Dilute reaction with EtOAc.
-
Add aqueous KF (Potassium Fluoride) or CsF solution and stir vigorously for 30 minutes.
-
The tin byproducts will form a white polymeric precipitate (Bu3SnF).
-
Filter through a pad of silica/Celite to remove the solid tin waste.
-
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Solution |
| Suzuki: Low conversion, SM remains | Catalyst poisoning by triazole N | Switch to high-affinity ligands like XPhos or BrettPhos to outcompete substrate coordination. |
| Suzuki: Ring opening (formation of pyridyl hydrazine derivatives) | Base too strong | Switch from Na2CO3 to K3PO4 or KF . Reduce water content. |
| Stille: Black precipitate, no product | "Palladium Black" precipitation | Ligand dissociation is too fast. Add excess free ligand (e.g., 10% PPh3) to stabilize Pd species. |
| Stille: Product contaminated with Tin | Inefficient workup | Use the KF/Silica stir method or wash with 10% aqueous NH4OH. |
Workflow Visualization: Stille Workup Strategy
The following diagram illustrates the specific workup required to ensure high purity in Stille couplings, addressing the primary drawback of this method.
Figure 2: Fluoride-mediated workup for removal of toxic organotin residues.
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Source: RSC Advances / NIH Context: Demonstrates Stille's superiority (80-91% yield) over Suzuki (39-59%) for coordinating heterocycles.[6] URL:[Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Source: MDPI (Molecules) Context: Provides baseline Suzuki conditions for triazolopyridines (Pd(PPh3)4, K2CO3) with moderate yields. URL:[Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene. Source: ChemRxiv / ResearchGate Context: Discusses the use of triazolopyridine as a ligand itself, highlighting the electronic richness and coordination ability that makes it a challenging substrate. URL:[Link][7]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: NIH / J Am Chem Soc. Context: Explains the mechanism of "poisoning" by nitrogen-rich heterocycles and the necessity of specific ligands (SPhos/XPhos). URL:[Link]
-
The Stille Reaction (Classic Review & Conditions). Source: Organic Chemistry Portal Context: Foundational protocols for Stille coupling and tin remediation. URL:[Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Guide: Triazolopyridine vs. Pyrazolopyrimidine Scaffolds in Kinase Inhibitor Design
Executive Summary
In the landscape of ATP-competitive kinase inhibitors, the choice between [1,2,4]triazolo[1,5-a]pyridine (TP) and pyrazolo[1,5-a]pyrimidine (PP) scaffolds is a critical decision point for medicinal chemists. Both scaffolds serve as bioisosteres of the adenine ring found in ATP, allowing them to anchor into the kinase hinge region.[1] However, they exhibit distinct physicochemical and metabolic profiles.
This guide objectively compares these two scaffolds, demonstrating that while Pyrazolopyrimidines often yield higher initial potency due to their extended aromatic surface and lipophilicity, Triazolopyridines frequently offer superior metabolic stability, lower lipophilicity (LogD), and improved kinase isoform selectivity (e.g., JAK1 vs. JAK2).
Part 1: Structural & Electronic Analysis
Electronic Distribution and H-Bonding
The fundamental difference lies in the arrangement of nitrogen atoms and the resulting electron density, which dictates Hydrogen Bond (H-bond) donor/acceptor capabilities in the kinase hinge region.
| Feature | Pyrazolo[1,5-a]pyrimidine (PP) | [1,2,4]Triazolo[1,5-a]pyridine (TP) | Impact on Design |
| Core Structure | 5,6-fused system (3 Nitrogens) | 5,6-fused system (3 Nitrogens) | Both mimic Adenine. |
| H-Bond Acceptor | N1 (bridgehead) and N4 | N1 (bridgehead) and N3 | TP N3 is a stronger acceptor due to ring electronics. |
| Aromaticity | High | Moderate; Triazole ring is electron-deficient | TP is less prone to oxidative metabolism. |
| Dipole Moment | Moderate | High | TP often has better aqueous solubility. |
The "Scaffold Hop" Logic
Medicinal chemists often transition from PP to TP to resolve "molecular obesity" (high MW/LogP) or metabolic liabilities. The TP scaffold is more electron-deficient, reducing the propensity for CYP450-mediated oxidation at the ring carbons, a common failure mode for electron-rich pyrazolopyrimidines.
Part 2: Performance Comparison & Case Studies
Metabolic Stability & Lipophilicity
Experimental data indicates that the TP scaffold significantly improves microsomal stability compared to PP analogues.
-
Case Study: In the development of p38 MAP kinase inhibitors, replacing a core imidazopyridine or pyrazolopyrimidine with a triazolopyridine resulted in a >2-fold decrease in LogP and a 4-fold increase in half-life (
) in human liver microsomes (HLM). -
Mechanism: The additional nitrogen in the triazole ring lowers the HOMO energy, making the system less susceptible to electrophilic attack by metabolic enzymes.
Kinase Selectivity: The JAK Inhibitor Example
Selectivity between homologous kinases (e.g., JAK1 vs. JAK2) is often achieved by exploiting subtle electronic differences in the ATP binding pocket.
-
Filgotinib (GLPG0634): This drug utilizes a triazolopyridine scaffold.[2][3][4][5] The specific geometry of the TP scaffold allows the molecule to bind to JAK1 while avoiding the steric clash or unfavorable electronic repulsion present in the JAK2 pocket.
-
Comparison: Earlier generations of JAK inhibitors using pyrazolopyrimidine scaffolds (like some tofacitinib analogues) struggled with pan-JAK inhibition, leading to anemia (a JAK2-related side effect). The TP scaffold was instrumental in achieving the ~30-fold selectivity for JAK1.
Visualization of Scaffold Optimization Workflow
The following diagram illustrates the decision matrix for hopping from a Pyrazolopyrimidine hit to a Triazolopyridine lead.
Caption: Decision workflow for scaffold hopping from Pyrazolopyrimidine to Triazolopyridine to address metabolic and selectivity liabilities.
Part 3: Experimental Protocols
Synthesis of the Scaffolds
To validate these comparisons, researchers must synthesize core intermediates. Below are the standard, high-yield protocols for constructing both scaffolds.
Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Core
Principle: Oxidative cyclization of
-
Reagents: 2-Aminopyridine, Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine-O-sulfonic acid (HOSA).
-
Step 1 (Amidine Formation): Dissolve 2-aminopyridine (1.0 eq) in DMF-DMA (5.0 eq). Reflux at 90°C for 3 hours. Concentrate in vacuo to yield the
-dimethyl-N'-(pyridin-2-yl)formamidine intermediate. -
Step 2 (Cyclization): Dissolve intermediate in Methanol/Pyridine (1:1). Cool to 0°C. Add HOSA (1.2 eq) portion-wise. Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash organic layer with brine, dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
Principle: Condensation of 3-aminopyrazole with 1,3-dicarbonyls.
-
Reagents: 3-Aminopyrazole, 1,3-Dicarbonyl compound (e.g., acetylacetone or malonaldehyde derivative), Glacial Acetic Acid.
-
Reaction: Dissolve 3-aminopyrazole (1.0 eq) and 1,3-dicarbonyl (1.1 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Conditions: Reflux at 110°C for 4-6 hours. Monitor by TLC.
-
Workup: Cool mixture to RT. Pour into ice water. The solid product often precipitates directly.
-
Purification: Filter the precipitate. Recrystallize from Ethanol. If no precipitate, extract with DCM and purify via chromatography.
Microsomal Stability Assay (Validation Protocol)
This assay is required to confirm the metabolic superiority of the TP scaffold.
-
Preparation: Prepare 1 µM test compound (TP and PP analogues) in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Plot ln(concentration) vs. time to determine
and calculate .-
Success Criterion: TP scaffold should exhibit
min for a "stable" classification.
-
Part 4: Molecular Interaction Visualization
The following diagram details the specific binding interactions in the kinase hinge region, highlighting why the Triazolopyridine (TP) often provides better selectivity.
Caption: Comparison of Hinge Region binding modes. TP scaffold often allows for tighter binding geometries and reduced steric clash with gatekeeper residues.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH). [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate (Journal of Medicinal Chemistry). [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health (NIH). [Link]
Sources
Safety Operating Guide
Comprehensive Disposal Guide: 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-80-0 analog/derivative) is a halogenated nitrogen-containing heteroaromatic compound used primarily as a scaffold in medicinal chemistry (e.g., for JAK/HDAC inhibitors).
Critical Disposal Directive: This compound must be classified and disposed of as Halogenated Organic Solid Waste . Under no circumstances should it be commingled with non-halogenated solvents, aqueous waste, or discarded via municipal drainage. Its thermal decomposition releases toxic hydrogen halides (HBr, HI) and nitrogen oxides (NOx), necessitating high-temperature incineration at a permitted hazardous waste facility.
Chemical Hazard & Waste Profile
Effective disposal begins with accurate characterization. This compound presents specific risks due to its high halogen content and nitrogen-rich core.
Physicochemical Properties & Hazards
| Property | Description |
| Physical State | Solid (typically off-white to beige powder) |
| Functional Groups | Triazolopyridine core, Bromine (C-6), Iodine (C-2) |
| Reactivity | High : C-I bond is labile and susceptible to metal-catalyzed cross-coupling (Suzuki, Sonogashira). Hygroscopic potential. |
| Hazard Class | Irritant / Harmful . Likely Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). |
| Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen iodide (HI). |
| Waste Code (RCRA) | Not P/U listed. Classify as D003 (if reactive) or generally as Hazardous Waste (Toxic, Halogenated) . |
Why Segregation Matters
The presence of Iodine and Bromine distinguishes this waste stream.
-
Environmental Impact : Halogenated compounds are often persistent and can form dioxins/furans if incinerated at insufficient temperatures.
-
Cost Efficiency : Halogenated waste disposal is significantly more expensive (approx. 2-3x) than non-halogenated waste.[1] Strict segregation prevents "contaminating" cheaper waste streams.[1]
Pre-Disposal Handling & Segregation
Objective : Isolate the chemical to prevent cross-contamination and ensure safety during storage.
Step 1: Waste Stream Identification
Use the decision tree below to confirm the correct waste stream for this specific compound.
Figure 1: Waste segregation logic flow. This compound always follows the "YES" path for halogens, ending in Stream A (Solid) or Stream B (Liquid).
Step 2: Packaging & Labeling
-
Container Selection :
-
Solids : Use a wide-mouth high-density polyethylene (HDPE) jar with a screw-top lid. Avoid metal containers due to potential corrosion from hydrolysis products (HBr/HI).
-
Liquids (Mother Liquor) : If the compound is dissolved (e.g., in DMSO or DCM), collect in a chemically resistant carboy (HDPE or glass).
-
-
Labeling Requirements :
-
Affix a hazardous waste tag immediately upon the first addition of waste.[1]
-
Must Include :
-
Full Chemical Name: "6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine" (No abbreviations).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, 6-Bromo-2-iodo... 5%").
-
-
Operational Disposal Workflow
This protocol ensures compliance with EPA (RCRA) and local EHS regulations.
Phase 1: Accumulation (In-Lab)
-
Satellite Accumulation Area (SAA) : Store the waste container in your lab's designated SAA.
-
Secondary Containment : Place the waste container inside a secondary tray (polypropylene) to capture potential leaks.
-
Compatibility : Keep separate from strong oxidizers (e.g., nitric acid) and strong bases, which could trigger rapid decomposition of the triazolopyridine ring or liberation of free iodine.
Phase 2: Professional Disposal (Hand-off)
Do not attempt to neutralize or destroy this compound in the lab.
-
Request Pickup : When the container is 90% full or within 6 months of start date, submit a waste pickup request to your facility's EHS department.
-
Manifest Declaration : Declare the waste as "Halogenated Organic Solid."
-
Final Fate : The waste management vendor will transport the material to a RCRA-permitted incinerator .
-
Mechanism : High-temperature incineration (>1100°C) with secondary combustion chambers and scrubbers.
-
Result : The organic skeleton is mineralized to CO2 and H2O. The halogens (Br, I) are converted to acid gases (HBr, HI), which are neutralized by alkaline scrubbers (e.g., NaOH) to form harmless salts (NaBr, NaI) before stack release.
-
Emergency Spill Procedures
In the event of a spill, rapid action prevents exposure and contamination.
Figure 2: Step-by-step spill response protocol for solid halogenated research chemicals.
Specific Cleanup Notes:
-
Dust Control : If the solid is fine/dusty, cover with a damp paper towel to prevent inhalation risks before scooping.
-
Decontamination : Wash the spill site twice with soap and water. Collect all cleanup materials (gloves, towels) into the same halogenated waste container.
References
-
Fisher Scientific . Safety Data Sheet: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine. Retrieved from
-
PubChem . Compound Summary: 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine (CID 165914951).[2] Retrieved from
-
US EPA . Hazardous Waste Codes & Regulations (40 CFR Part 261).[3] Retrieved from
-
University of Illinois Urbana-Champaign . Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
-
BenchChem . 8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine: Synthesis and Properties. Retrieved from
Sources
Personal protective equipment for handling 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary: The "Precautionary Principle"
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a dense, halogenated heterocyclic scaffold often employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]
The Safety Paradox: While this specific isomer lacks extensive toxicological data (LD50), its structural analogs (halogenated triazolopyridines) are potent sensitizers and biologically active pharmacophores. As a researcher, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. The presence of both Bromine and Iodine increases lipophilicity, potentially enhancing dermal absorption compared to the parent heterocycle.
Core Directive: Do not rely solely on the "Irritant" label. Handle as if it is a sensitizer and toxic by ingestion.
Hazard Identification & Risk Assessment
Before selecting PPE, understand the enemy. This compound presents a dual-threat profile:
| Hazard Class | H-Code | Technical Context |
| Acute Toxicity (Oral) | H302 | The triazolopyridine core is biologically active; iodine substituents often increase metabolic stability and bioavailability. |
| Skin/Eye Irritation | H315/H319 | Fine dusts are highly irritating to mucous membranes. The iodine bond is labile; photolysis can release free radicals or iodine, exacerbating irritation. |
| STOT - SE | H335 | Respiratory tract irritation. Inhalation of dust during weighing is the primary exposure vector. |
The PPE Matrix: Defense in Depth
This system relies on redundancy . If one barrier fails, the next must be ready.[2]
A. Hand Protection (The "Solvent Context" Rule)
Standard nitrile gloves are insufficient if you are working with halogenated solvents (DCM, Chloroform) common in reactions involving this intermediate.
| State of Matter | Primary Glove | Secondary Glove | Scientific Rationale |
| Dry Solid | Nitrile (5 mil) | None required | Solid state permeation is low. 5 mil nitrile offers sufficient abrasion resistance against crystals. |
| In Solution (DCM/CHCl₃) | Laminate (Silver Shield) | Nitrile (Outer) | Halogenated solvents permeate nitrile in <2 mins. The laminate liner provides chemical holdout; the outer nitrile provides grip. |
| In Solution (DMF/DMSO) | Butyl Rubber | Nitrile (Outer) | Polar aprotic solvents permeate standard nitrile rapidly. Butyl offers superior breakthrough times (>480 min). |
B. Respiratory & Body Protection
-
Respiratory: Zero-Exposure Standard. All handling must occur within a certified chemical fume hood.
-
Exception: If weighing outside a hood (strongly discouraged), a P100/N95 particulate respirator is mandatory.
-
-
Body:
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends which can melt into skin if the reaction exotherms or a solvent fire occurs.
-
Sleeves: Tyvek wrist guards are recommended to bridge the gap between glove and coat cuff.
-
C. Eye Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why not safety glasses? The fine crystalline nature of this solid creates "dust drift." Glasses with side shields do not seal against airborne micro-particles that can cause severe corneal abrasion.
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Static electricity is the invisible enemy of dry halogenated heterocycles.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound. Halogenated powders are prone to "flying" when statically charged.
-
Transfer: Do not pour. Use a micro-spatula.
-
Decontamination: Immediately wipe the balance area with a wet Kimwipe (acetone) followed by a dry one. Dispose of wipes as solid hazardous waste.
Protocol B: Reaction Setup (The "Iodine Risk")
The C-I bond is the weakest link. It is light-sensitive.
-
Vessel: Use Amber Glassware or wrap the flask in aluminum foil.
-
Reasoning: Photolytic cleavage of the C-I bond releases iodine radicals, which degrades your starting material and poses an inhalation risk if the system is opened.
-
-
Solvent Addition: Add solvent slowly down the side of the flask to prevent "puffing" of the dry solid into the hood atmosphere.
Visualization: PPE Decision Logic
Figure 1: PPE Selection Logic based on solvent compatibility. Note that the solvent often dictates glove choice more than the solute.
Emergency & Disposal Plan
Spill Response (Solid)
-
Evacuate the immediate 10ft radius.
-
Don PPE: Double nitrile gloves, goggles, N95 mask (if outside hood).
-
Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (water or acetone) to dampen.
-
Collect: Scoop the damp mass into a wide-mouth jar.
-
Clean: Wash surface with soap and water; test pH to ensure no acidic residues from hydrolysis.
Disposal (Critical Compliance)
-
Waste Stream: Halogenated Organic Waste .[3]
-
Segregation: NEVER mix with strong acids or oxidizers. The triazole ring can form unstable salts under extreme acidic conditions.
-
Labeling: Must explicitly list "6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine" — do not just write "Organic Waste."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[Link]
-
PubChem. (2023). Compound Summary: Halogenated Triazolopyridines (Class Hazard Data).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
